molecular formula C15H12O6S2 B12787396 Methyl (6,6-dioxido-4-oxo-3,4-dihydro-2H,5H-thiopyrano(3,2-c)thiochromen-3-yl)(oxo)acetate CAS No. 74122-58-0

Methyl (6,6-dioxido-4-oxo-3,4-dihydro-2H,5H-thiopyrano(3,2-c)thiochromen-3-yl)(oxo)acetate

Cat. No.: B12787396
CAS No.: 74122-58-0
M. Wt: 352.4 g/mol
InChI Key: JXVQOHFSFCWZRH-UHFFFAOYSA-N
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Description

Methyl (6,6-dioxido-4-oxo-3,4-dihydro-2H,5H-thiopyrano(3,2-c)thiochromen-3-yl)(oxo)acetate is a complex organic compound with a unique structure that includes a thiopyrano and thiochromen moiety

Preparation Methods

The synthesis of Methyl (6,6-dioxido-4-oxo-3,4-dihydro-2H,5H-thiopyrano(3,2-c)thiochromen-3-yl)(oxo)acetate can be achieved through several synthetic routes. One common method involves the Dieckmann cyclization of methyl (methoxycarbonylbenzylthio)acetate . This reaction typically requires specific conditions, such as the presence of a base and controlled temperature, to ensure the successful formation of the desired product.

Chemical Reactions Analysis

Methyl (6,6-dioxido-4-oxo-3,4-dihydro-2H,5H-thiopyrano(3,2-c)thiochromen-3-yl)(oxo)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it reacts with hydrazine and phenylhydrazine to form 1,2-dihydro-5-benzothiopyrano[4,3-c]pyrazol-3-one and its 2-phenyl derivative . These reactions often require specific reagents and conditions to proceed efficiently.

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as a precursor for the synthesis of more complex moleculesFor instance, it can be used in the development of new pharmaceuticals and as a tool for studying biochemical pathways .

Mechanism of Action

The mechanism of action of Methyl (6,6-dioxido-4-oxo-3,4-dihydro-2H,5H-thiopyrano(3,2-c)thiochromen-3-yl)(oxo)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Methyl (6,6-dioxido-4-oxo-3,4-dihydro-2H,5H-thiopyrano(3,2-c)thiochromen-3-yl)(oxo)acetate can be compared to other similar compounds, such as 4-hydroxy-2-quinolones and 6,7-difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid . These compounds share some structural similarities but differ in their specific functional groups and reactivity. The unique features of this compound, such as its thiopyrano and thiochromen moieties, make it distinct and valuable for specific applications.

Properties

CAS No.

74122-58-0

Molecular Formula

C15H12O6S2

Molecular Weight

352.4 g/mol

IUPAC Name

methyl 2-oxo-2-(4,6,6-trioxo-3,5-dihydro-2H-thiopyrano[3,2-c]thiochromen-3-yl)acetate

InChI

InChI=1S/C15H12O6S2/c1-21-15(18)13(17)9-6-22-14-8-4-2-3-5-11(8)23(19,20)7-10(14)12(9)16/h2-5,9H,6-7H2,1H3

InChI Key

JXVQOHFSFCWZRH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1CSC2=C(C1=O)CS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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